molecular formula C14H14ClNOS B586228 Ticlopidine N-Oxide CAS No. 79923-55-0

Ticlopidine N-Oxide

Cat. No.: B586228
CAS No.: 79923-55-0
M. Wt: 279.782
InChI Key: YEICEJCPALKCAT-UHFFFAOYSA-N
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Description

Ticlopidine N-Oxide (CAS 1794760-44-3) is a significant oxidative metabolite of Ticlopidine, a well-known thienopyridine antiplatelet agent . It has a molecular formula of C14H14ClNOS and an average molecular weight of 279.785 g/mol . As a research chemical, its primary value lies in pharmaceutical and metabolic studies, particularly in investigating the biotransformation pathways of Ticlopidine . Research indicates that Ticlopidine undergoes extensive hepatic metabolism to form various metabolites, including the S-oxide, N-oxide, and hydroxylated derivatives . The formation of this compound is part of this oxidative metabolic process. Furthermore, studies on the parent drug have shown that metabolites are involved in conjugation reactions, such as with glucuronide and glutathione, which are critical for understanding the drug's complete pharmacokinetic profile and potential bioactivation pathways . This compound is intended for use in mass spectrometry-based assays, ADME (Absorption, Distribution, Metabolism, and Excretion) research, and as a reference standard in analytical method development. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c15-13-4-2-1-3-11(13)9-16(17)7-5-14-12(10-16)6-8-18-14/h1-4,6,8H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEICEJCPALKCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CC2=C1SC=C2)(CC3=CC=CC=C3Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858484
Record name 5-[(2-Chlorophenyl)methyl]-5-oxo-4,5,6,7-tetrahydro-5lambda~5~-thieno[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79923-55-0
Record name Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-, 5-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79923-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlopidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079923550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(2-Chlorophenyl)methyl]-5-oxo-4,5,6,7-tetrahydro-5lambda~5~-thieno[3,2-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TICLOPIDINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC6V97IZ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ticlopidine N-Oxide involves the N-oxidation of Ticlopidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids, or organic peroxides. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ticlopidine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction of this compound can revert it back to Ticlopidine.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Ticlopidine N-Oxide has several applications in scientific research:

Mechanism of Action

Ticlopidine N-Oxide exerts its effects by inhibiting platelet aggregation. It is a prodrug that is metabolized to an active form, which blocks the adenosine diphosphate receptor involved in glycoprotein GPIIb/IIIa receptor activation, leading to platelet aggregation. This inhibition prevents the binding of adenosine diphosphate to its platelet receptor, impairing the adenosine diphosphate-mediated activation of the glycoprotein GPIIb/IIIa complex .

Comparison with Similar Compounds

Structural and Metabolic Comparison

Ticlopidine vs. Ticlopidine N-Oxide
  • Structural Differences : this compound features an oxidized tertiary amine on the tetrahydropyridine ring, altering its electronic properties and solubility compared to the parent compound .
  • Metabolic Pathways :
    • Ticlopidine is metabolized via two primary routes: (1) hydroxylation at the thiophene ring (forming hydroxyticlopidine, M1) and (2) oxidation of the tetrahydropyridine nitrogen (forming this compound, M5) .
    • Enzyme Specificity : CYP2B4 (rabbit) produces 7-fold higher levels of this compound than human CYP2B6, suggesting species-specific metabolic preferences .
Metabolite Enzyme Responsible Rmax (CYP2B4) Rmax (CYP2B6)
This compound (M5) CYP2B4/CYP2B6 0.34 0.05
Hydroxyticlopidine (M1) CYP2B6 0.11 0.44

Data derived from in vitro studies .

Ticlopidine vs. Clopidogrel
  • Structural Similarities: Both are thienopyridines requiring CYP-mediated activation to active thiol metabolites .
  • Key Differences :
    • Dose Efficacy : Clopidogrel (75 mg/day) achieves comparable antiplatelet effects to ticlopidine (250 mg/day), attributed to superior metabolic efficiency and fewer side effects (e.g., neutropenia) .
    • Metabolite Profiles : Clopidogrel’s active metabolite lacks the N-oxide form, reducing CYP2C19 inhibition and drug interaction risks compared to ticlopidine .
This compound vs. Other Thienopyridine Metabolites
  • 2-Oxoticlopidine (M2) : A secondary metabolite formed via thiophene ring oxidation. Unlike this compound, M2 retains partial antiplatelet activity but is less stable .

Pharmacokinetic and Pharmacodynamic Differences

  • Bioactivation :
    • Ticlopidine requires CYP2B6/2C19 for activation, whereas clopidogrel relies more on CYP2C17. This compound formation competes with bioactivation, reducing antiplatelet efficacy .
  • Drug Interactions :
    • This compound’s precursor (ticlopidine) potently inhibits CYP2C19, increasing phenytoin plasma levels by 300% . Clopidogrel has weaker CYP2C19 inhibition, minimizing such interactions.

Clinical Implications

  • Efficacy : In the CAPRIE trial, clopidogrel showed an 8.7% relative risk reduction in thrombotic events over aspirin, outperforming ticlopidine in safety and tolerability .
  • Toxicity : Ticlopidine’s higher dose correlates with adverse effects (e.g., neutropenia, diarrhea), likely exacerbated by reactive metabolites like M4 and M5 .

Biological Activity

Ticlopidine N-Oxide is an important metabolite of ticlopidine, a thienopyridine derivative primarily used as an antiplatelet agent. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Ticlopidine and Its Metabolites

Ticlopidine is administered orally and is known for its effectiveness in preventing thrombotic events such as strokes and transient ischemic attacks (TIAs). The drug undergoes extensive metabolism in the liver, primarily via cytochrome P450 enzymes, resulting in several metabolites, including this compound. The primary metabolic pathways involve N-dealkylation, N-oxidation, and S-oxidation .

Key Metabolites of Ticlopidine

MetaboliteMechanism of ActionBiological Activity
TiclopidineIrreversibly blocks P2Y12 receptor on plateletsPrevents platelet aggregation
This compoundActive metabolite affecting platelet functionContributes to antiplatelet effects
2-OxoticlopidineInhibits ADP-mediated activation of GPIIb/IIIa complexReduces thrombus formation

This compound functions as an active metabolite that irreversibly inhibits the P2Y12 component of the ADP receptor on platelets. This inhibition prevents the binding of fibrinogen to platelets, thereby reducing platelet aggregation. The antiplatelet effects begin within two days and reach maximum efficacy by six days, persisting for several days post-discontinuation .

Pharmacokinetics

The pharmacokinetic profile of Ticlopidine reveals a high bioavailability (approximately 80%) with enhanced absorption when taken with food. The half-life varies significantly with repeated dosing—from approximately 12.6 hours after the first dose to 4–5 days with continuous administration. This nonlinear clearance pattern is particularly pronounced in elderly patients .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Antiplatelet Activity : A study demonstrated that this compound significantly inhibits platelet aggregation in vitro, reinforcing its role as an active metabolite contributing to the overall efficacy of ticlopidine .
  • Metabolic Pathway Analysis : Research involving human liver microsomes showed that Ticlopidine is primarily metabolized by CYP3A4 and CYP2C19, with this compound being one of the significant products formed during this process. This metabolic pathway is crucial for understanding potential drug interactions and individual variability in response to ticlopidine therapy .
  • Comparative Efficacy : In a comparative study with clopidogrel (another thienopyridine), ticlopidine was shown to have a similar mechanism but varied in terms of metabolic activation rates and resultant biological activity, emphasizing the importance of understanding each compound's unique pharmacological profile .

Q & A

Q. What are the primary metabolic pathways of Ticlopidine N-Oxide, and how can they be experimentally validated?

this compound (M5) is a key metabolite of Ticlopidine, generated via cytochrome P450-mediated oxidation (e.g., CYP2B6 in humans). Its metabolic pathways can be validated using in vitro assays with liver microsomes or recombinant enzymes, followed by LC-MS/MS analysis to detect intermediates like dihydrothienopyridinum (M3) and thienopyridinum (M4) metabolites. Experimental design should include controls for enzyme activity (e.g., NADPH-dependent oxidation) and validation using isotopic labeling or enzyme inhibitors .

Q. How can researchers differentiate this compound from its parent compound and other metabolites in biological samples?

High-resolution mass spectrometry (HRMS) coupled with chromatography (e.g., HPLC or UPLC) is essential for distinguishing this compound from Ticlopidine and its metabolites. Key parameters include retention time, exact mass (e.g., M5: [M+H]+ = 300.0756), and fragmentation patterns. Method validation should include spike-and-recovery experiments in plasma or urine matrices to ensure specificity and sensitivity .

Q. What experimental models are suitable for studying the pharmacological activity of this compound?

In vitro platelet aggregation assays (e.g., using ADP as an agonist) and ex vivo models of thrombosis (e.g., FeCl3-induced arterial injury in rodents) are standard. Ensure proper controls for metabolic activation, as this compound may require enzymatic conversion to exert effects. Dose-response studies should compare its efficacy to Ticlopidine and other ADP-receptor antagonists like Clopidogrel .

Advanced Research Questions

Q. How should researchers address contradictions in data on this compound’s antiplatelet efficacy compared to its parent compound?

Discrepancies may arise from differences in metabolic activation across species or experimental conditions. To resolve this:

  • Conduct cross-species comparative studies (human vs. rabbit CYP2B isoforms) to assess metabolic variability .
  • Use pharmacological inhibitors (e.g., CYP2B6 inhibitors like ThioTEPA) to isolate N-Oxide-specific effects.
  • Apply mixed-effects models (LME) to account for variability in platelet response data, as described in soil N-oxide flux studies .

Q. What advanced analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Solubility and pH dependence : Use the Henderson–Hasselbalch equation to predict pH-dependent solubility, validated via shake-flask methods at physiological pH ranges (1.2–7.4) .
  • Stability studies : Employ accelerated stability testing (40°C/75% RH) with HPLC monitoring to detect degradation products. Include radical scavengers (e.g., ascorbic acid) to assess oxidative stability .

Q. How can researchers optimize experimental designs to study this compound’s environmental or toxicological impacts?

  • Environmental flux analysis : Adapt methodologies from soil N-oxide flux studies, using gas chromatography (GC-ECD) to quantify N-oxide emissions in biodegradation assays .
  • Toxicity screening : Use human hepatocyte models (e.g., HepG2) to assess hepatotoxicity, combined with ROS detection assays (e.g., DCFH-DA) to evaluate oxidative stress .

Q. What statistical approaches are robust for analyzing high-variability data in this compound pharmacokinetic studies?

  • Apply linear mixed-effects (LME) models to account for inter-individual variability and repeated measures.
  • Use Shapiro–Wilk and Levene’s tests to validate normality and homogeneity of variance. For non-parametric data, apply logarithmic transformations or generalized estimating equations (GEEs) .

Q. How can interdisciplinary approaches enhance understanding of this compound’s mechanisms?

  • Combine in silico docking studies (e.g., molecular dynamics simulations of ADP receptor binding) with in vitro functional assays to map structure-activity relationships.
  • Integrate metabolomics data (e.g., untargeted LC-HRMS) to identify novel interaction pathways in platelet activation .

Methodological Notes

  • Reproducibility : Follow NIH preclinical guidelines for reporting experimental conditions (e.g., animal strain, cell passage number) .
  • Data presentation : Use standardized formats for tables (e.g., metabolite half-lives, enzyme kinetics) and deposit raw data in repositories like Zenodo for transparency .
  • Ethical compliance : For animal studies, include ethics committee approval details and adhere to ARRIVE guidelines .

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